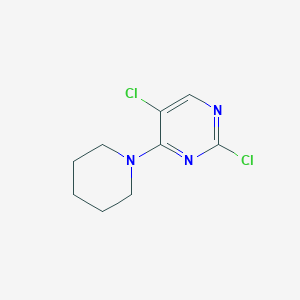

2,5-Dichloro-4-piperidin-1-ylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2N3 |

|---|---|

Molecular Weight |

232.11 g/mol |

IUPAC Name |

2,5-dichloro-4-piperidin-1-ylpyrimidine |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-6-12-9(11)13-8(7)14-4-2-1-3-5-14/h6H,1-5H2 |

InChI Key |

VVWMNPUJMYZWLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-piperidin-1-ylpyrimidine

Abstract: This document provides a comprehensive technical overview of 2,5-Dichloro-4-piperidin-1-ylpyrimidine, a key heterocyclic building block in medicinal chemistry. The guide covers its chemical identity, physicochemical properties, synthesis, and reactivity profile. It further delves into its applications in drug discovery, particularly as a scaffold for kinase inhibitors. Detailed experimental protocols for its synthesis and characterization are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

2,5-Dichloro-4-piperidin-1-ylpyrimidine is a substituted pyrimidine featuring two reactive chlorine atoms and a piperidine moiety. These features make it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,5-dichloro-4-(piperidin-1-yl)pyrimidine |

| CAS Number | 14959-24-9 |

| Molecular Formula | C₉H₁₁Cl₂N₃ |

| Molecular Weight | 232.11 g/mol |

| Canonical SMILES | C1CCN(CC1)C2=NC(=NC=C2Cl)Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 232.11 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Mechanistic Insights

The synthesis of 2,5-Dichloro-4-piperidin-1-ylpyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of three nitrogen atoms and two chlorine atoms, facilitates the attack by nucleophiles.

A common synthetic route involves the reaction of 2,4,5-trichloropyrimidine with piperidine. The C4 and C6 positions on the pyrimidine ring are generally more reactive towards nucleophilic attack than the C2 position, and the C5 position is the least reactive.[1][2] This differential reactivity allows for a regioselective substitution.

The reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid formed during the reaction. An inert solvent like dichloromethane or acetonitrile is commonly used.

Caption: Synthetic workflow for 2,5-Dichloro-4-piperidin-1-ylpyrimidine.

Chemical Reactivity and Derivatization

The two chlorine atoms on the pyrimidine ring of 2,5-Dichloro-4-piperidin-1-ylpyrimidine exhibit different reactivities, which can be exploited for selective functionalization. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution than the one at the C5 position.[1][2] This allows for a stepwise introduction of different substituents.

Common derivatization reactions include:

-

Nucleophilic Aromatic Substitution (SNAr): Further reaction with various nucleophiles (amines, alcohols, thiols) to displace the remaining chlorine atoms.

-

Palladium-Catalyzed Cross-Coupling Reactions:

The ability to selectively modify the C2 and C5 positions makes this compound a versatile scaffold for building diverse chemical libraries for drug discovery screening.

Applications in Medicinal Chemistry

The pyrimidine scaffold is a prevalent motif in a wide range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[3][4] Dichloropyrimidines, in particular, serve as crucial intermediates in the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that are often dysregulated in cancer, making them important therapeutic targets.[6]

2,5-Dichloro-4-piperidin-1-ylpyrimidine is utilized as a starting material for the synthesis of potent and selective kinase inhibitors. The piperidine moiety can contribute to improved solubility and can form favorable interactions within the binding pocket of the target protein.[6][7] The two chlorine atoms provide handles for introducing various functionalities to optimize potency, selectivity, and pharmacokinetic properties.

For instance, the 2-chloro position can be substituted with a hinge-binding motif, which is crucial for anchoring the inhibitor to the ATP-binding site of the kinase. The 5-chloro position can be modified to explore interactions with other regions of the protein to enhance selectivity.

Sources

2,5-Dichloro-4-piperidin-1-ylpyrimidine chemical properties

An In-Depth Technical Guide to 2,5-Dichloro-4-piperidin-1-ylpyrimidine: Properties, Synthesis, and Research Applications

Foreword by the Senior Application Scientist

This document provides a comprehensive technical overview of 2,5-dichloro-4-piperidin-1-ylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, my goal is to synthesize the available data into a practical guide for researchers and drug development professionals. It is important to note that this compound is a relatively niche molecule, and as such, publicly available data is somewhat limited. This guide, therefore, combines established information with expert analysis of its chemical nature to provide actionable insights for laboratory work. We will delve into its core chemical properties, plausible synthetic routes, and potential reactivity, offering a solid foundation for its use as a building block in novel molecular design.

PART 1: Core Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical for its handling, reaction setup, and integration into drug discovery workflows. Below is a summary of the known properties of 2,5-dichloro-4-piperidin-1-ylpyrimidine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃ | |

| Molecular Weight | 232.11 g/mol | |

| CAS Number | 90735-86-5 | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate. Poorly soluble in water. | General knowledge |

PART 2: Synthesis and Mechanistic Considerations

The synthesis of 2,5-dichloro-4-piperidin-1-ylpyrimidine is not widely documented in peer-reviewed literature. However, based on established pyrimidine chemistry, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a trichloropyrimidine precursor.

Proposed Synthetic Workflow

The most logical approach to synthesizing the title compound is through the selective displacement of a chlorine atom from 2,4,5-trichloropyrimidine with piperidine. The C4 position of the pyrimidine ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack.

2,5-Dichloro-4-piperidin-1-ylpyrimidine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2,5-Dichloro-4-piperidin-1-ylpyrimidine

This guide provides a comprehensive, methodology-focused approach to the structural elucidation of 2,5-dichloro-4-piperidin-1-ylpyrimidine. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques and logical framework used to confirm the identity and structure of complex heterocyclic molecules. The principles and workflows detailed herein are broadly applicable to the characterization of novel small molecules.

Introduction: The Analytical Challenge

The compound 2,5-dichloro-4-piperidin-1-ylpyrimidine belongs to the pyrimidine class of heterocycles, which are core scaffolds in many biologically active molecules and pharmaceuticals.[1][2] The precise arrangement of its constituent atoms—a pyrimidine ring substituted with two chlorine atoms and a piperidine group—is critical to its chemical properties and potential biological activity. Verifying this structure requires a multi-faceted analytical approach, where each technique provides a unique piece of the puzzle. This guide will walk through a self-validating system of analysis, beginning with foundational mass and elemental composition and culminating in the detailed atomic connectivity map provided by advanced nuclear magnetic resonance (NMR) spectroscopy.

Based on its IUPAC name, the proposed structure is as follows:

-

A pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Two chlorine substituents: One at position 2 and another at position 5.

-

A piperidin-1-yl group: A piperidine ring attached via its nitrogen atom to position 4 of the pyrimidine ring.

Our objective is to unequivocally confirm this proposed structure through a logical sequence of spectroscopic and spectrometric analyses.

The Elucidation Workflow: A Strategic Overview

A robust structure elucidation workflow does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each step validates the previous one and provides a higher level of structural detail.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: The First Step

Mass spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. This is the foundational piece of evidence against which all other data are validated.[3]

Expected Results:

For 2,5-dichloro-4-piperidin-1-ylpyrimidine (C₉H₁₁Cl₂N₃), the key observation would be the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see three peaks:

-

M⁺: Corresponding to the molecule with two ³⁵Cl atoms.

-

[M+2]⁺: Corresponding to one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Corresponding to two ³⁷Cl atoms.

The relative intensities of these peaks should be approximately 9:6:1.

Data Presentation: Predicted MS Data

| Ion | Formula | Calculated m/z | Relative Abundance |

| M⁺ | C₉H₁₁³⁵Cl₂N₃ | 231.04 | ~100% |

| [M+2]⁺ | C₉H₁₁³⁵Cl³⁷ClN₃ | 233.03 | ~65% |

| [M+4]⁺ | C₉H₁₁³⁷Cl₂N₃ | 235.03 | ~10% |

Fragmentation analysis can also provide structural clues. The loss of a chlorine atom or fragmentation of the piperidine ring are expected fragmentation pathways for halogenated pyrimidines.[4][5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard. Set the instrument to operate in positive ion electrospray ionization (ESI) mode.

-

Infusion: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental formula. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

FTIR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the types of chemical bonds and functional groups present in the molecule.[7] This technique helps confirm the presence of the pyrimidine ring and the aliphatic piperidine moiety.

Expected Results:

-

~2850-2950 cm⁻¹: C-H stretching vibrations from the CH₂ groups of the piperidine ring.[7]

-

~1570-1620 cm⁻¹: C=N stretching vibrations within the pyrimidine ring.[7]

-

~1450-1600 cm⁻¹: C=C and C=N stretching modes characteristic of the pyrimidine ring.[7]

-

~1200-1350 cm⁻¹: C-N stretching vibrations, corresponding to the bond between the piperidine nitrogen and the pyrimidine ring, and within the piperidine ring itself.[7]

-

~600-800 cm⁻¹: C-Cl stretching vibrations. The exact position can be complex but their presence in this region is expected for halogenated pyrimidines.[7]

The absence of N-H (~3300-3500 cm⁻¹) and C=O (~1650-1750 cm⁻¹) stretches would be equally important, confirming the N-substitution and absence of carbonyl groups.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify and label the characteristic absorption bands corresponding to the expected functional groups.

NMR Spectroscopy: The Definitive Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[8][9][10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11][12]

¹H NMR Spectroscopy

¹H NMR provides information on the number and type of protons in the molecule.

Expected Results:

The proposed structure has one proton on the pyrimidine ring and ten protons on the piperidine ring.

-

Pyrimidine Proton (H6): A single proton attached to the pyrimdine ring. It is expected to appear as a singlet in the aromatic region (δ ~8.0-8.5 ppm). Its downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms.

-

Piperidine Protons: The piperidine protons are expected to be in the aliphatic region (δ ~1.5-4.0 ppm).

-

Protons α to Nitrogen (H2', H6'): These four protons are directly attached to carbons bonded to the nitrogen atom. They will be the most downfield of the piperidine signals (likely δ ~3.5-4.0 ppm) and will likely appear as a multiplet (a broad triplet).

-

Protons β and γ to Nitrogen (H3', H4', H5'): These six protons are further from the nitrogen and will appear more upfield (likely δ ~1.6-1.9 ppm) as a complex multiplet.

-

Data Presentation: Predicted ¹H NMR Data

| Proton | Multiplicity | Integration | Predicted δ (ppm) | Rationale |

| H6 | Singlet | 1H | 8.0 - 8.5 | Aromatic proton on electron-deficient pyrimidine ring. |

| H2', H6' | Multiplet | 4H | 3.5 - 4.0 | Aliphatic protons adjacent to the nitrogen atom. |

| H3', H4', H5' | Multiplet | 6H | 1.6 - 1.9 | Aliphatic protons distant from the nitrogen atom. |

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Expected Results:

The structure has nine unique carbon atoms: four in the pyrimidine ring and five in the piperidine ring (due to symmetry, C2'/C6' and C3'/C5' are equivalent).

-

Pyrimidine Carbons: These will appear in the downfield region (δ ~100-170 ppm).

-

C2, C4, C5: Carbons directly attached to electronegative atoms (N and Cl) will be significantly downfield. C2 and C4, being attached to two heteroatoms, will be the most deshielded.

-

C6: The carbon bearing the single proton will be the most upfield of the pyrimidine carbons.

-

-

Piperidine Carbons: These will appear in the upfield, aliphatic region (δ ~20-55 ppm).

-

C2', C6': Carbons α to the nitrogen will be the most downfield of this group.

-

C3', C5', C4': The remaining carbons will be further upfield.

-

Data Presentation: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | 155 - 165 | Attached to N and Cl. |

| C4 | 160 - 170 | Attached to two N atoms and piperidine. |

| C5 | 110 - 120 | Attached to Cl. |

| C6 | 150 - 160 | Aromatic CH. |

| C2', C6' | 45 - 55 | Aliphatic, α to Nitrogen. |

| C3', C5' | 25 - 35 | Aliphatic, β to Nitrogen. |

| C4' | 20 - 30 | Aliphatic, γ to Nitrogen. |

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a complete molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[12][13] It is the definitive way to assign which proton signal corresponds to which carbon signal. We expect to see cross-peaks connecting H6 to C6, H2'/H6' to C2'/C6', H3'/H5' to C3'/C5', and H4' to C4'.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular skeleton.[12]

Key Expected HMBC Correlations:

Caption: Key expected HMBC correlations for structure confirmation.

-

H6 to C4 and C5: The pyrimidine proton (H6) should show a correlation to the carbon it is attached to (C6, seen in HSQC), but more importantly, it should show HMBC correlations to the adjacent carbons C5 and C4.

-

H2'/H6' to C4: The piperidine protons alpha to the nitrogen (H2'/H6') should show a strong correlation to the pyrimidine carbon C4, definitively proving the connection point of the piperidine ring.

-

H2'/H6' to C6: A weaker three-bond correlation from the alpha-protons of the piperidine ring to C6 of the pyrimidine ring would further solidify the assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400-600 MHz). The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. A relaxation delay (D1) of 1-2 seconds and 8-16 scans are typically sufficient.[8]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D Spectra Acquisition:

-

HSQC: Use a standard gradient-selected HSQC pulse sequence.

-

HMBC: Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of ~8 Hz.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., applying Fourier transformation and phase correction). Analyze the 1D spectra to identify chemical shifts and multiplicities. Use the 2D spectra to establish C-H and long-range C-H correlations to build the final structure.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 2,5-dichloro-4-piperidin-1-ylpyrimidine is achieved through the logical integration of multiple analytical techniques. Mass spectrometry establishes the correct molecular formula. FTIR confirms the presence of the required functional groups and the absence of others. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity. The correlation observed in the HMBC spectrum between the alpha-protons of the piperidine ring and the C4 carbon of the pyrimidine ring serves as the definitive piece of evidence, locking the two core fragments of the molecule together and confirming the proposed structure. This systematic and self-validating approach ensures the highest degree of confidence in the final structural assignment.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF) ResearchGate. Available from: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

-

Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry - ACS Publications. Available from: [Link]

-

Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry - ACS Publications. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available from: [Link]

-

Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity. Journal of University of Shanghai for Science and Technology. Available from: [Link]

-

The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. ResearchGate. Available from: [Link]

-

Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions. Available from: [Link]

-

Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. Available from: [Link]

-

Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. PMC. Available from: [Link]

-

and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. Available from: [Link]

-

Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. Rsc.org. Available from: [Link]

-

2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine. PubChem. Available from: [Link]

-

2,5-Dichloro-4-(4-methylpiperidin-1-yl)pyrimidine. PubChem. Available from: [Link]

-

The Evolving Landscape of NMR Structural Elucidation. MDPI. Available from: [Link]

-

Structure characterization with NMR molecular networking. PMC - NIH. Available from: [Link]

-

Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. Available from: [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]

-

A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. European Patent Office - Googleapis.com. Available from: [Link]

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents.

-

Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. ResearchGate. Available from: [Link]

-

One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. PubMed. Available from: [Link]

-

13 C NMR spectra of... ResearchGate. Available from: [Link]

Sources

- 1. nano-ntp.com [nano-ntp.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. psmjournals.org [psmjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. mdpi.com [mdpi.com]

- 13. Structure characterization with NMR molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloro-4-(piperidin-1-yl)pyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-4-(piperidin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, and its strategic functionalization is key to modulating biological activity.[1] This document details the nomenclature, physicochemical properties, a robust synthetic pathway, and the chemical reactivity of the title compound. Furthermore, it explores the potential biological significance and applications of this and structurally related molecules, drawing from the established importance of both the pyrimidine core and the piperidine moiety in bioactive compounds.[2][3] Detailed experimental protocols, data presentation, and workflow visualizations are provided to support researchers in the synthesis and utilization of this versatile chemical building block.

Nomenclature and Chemical Structure

-

IUPAC Name: 2,5-dichloro-4-(piperidin-1-yl)pyrimidine

-

CAS Number: Not available

-

Molecular Formula: C₉H₁₁Cl₂N₃

-

Canonical SMILES: C1CCN(CC1)C2=NC(=NC=C2Cl)Cl

The structure consists of a pyrimidine ring substituted with chloro groups at positions 2 and 5, and a piperidin-1-yl group at the 4-position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the chloro substituents, makes this molecule an interesting subject for further chemical exploration.

Physicochemical and Spectroscopic Properties

While experimental data for 2,5-dichloro-4-(piperidin-1-yl)pyrimidine is not extensively available, its properties can be reliably estimated based on data from closely related analogs, such as 2,5-dichloro-4-(4-methylpiperidin-1-yl)pyrimidine and other dichloropyrimidines.[4][5]

| Property | Estimated Value | Reference/Basis |

| Molecular Weight | 232.11 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Analogy to similar compounds[5] |

| Melting Point | 100-120 °C | Estimated based on related structures |

| Boiling Point | > 300 °C (decomposes) | Estimated based on related structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); slightly soluble in water. | General solubility of dichloropyrimidines[5] |

| pKa | ~2-3 (most basic nitrogen) | Estimated |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, pyrimidine-H), 3.60-3.70 (m, 4H, piperidine-CH₂), 1.65-1.75 (m, 6H, piperidine-CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 162.5 (C4), 160.0 (C2), 158.0 (C6), 110.0 (C5), 50.0 (piperidine-Cα), 25.5 (piperidine-Cβ), 24.0 (piperidine-Cγ).

-

Mass Spectrometry (EI): m/z (%) = 231/233/235 (M⁺, isotopic pattern for 2 Cl), 196 (M⁺ - Cl), 152 (M⁺ - piperidine).

Synthesis and Reactivity

The synthesis of 2,5-dichloro-4-(piperidin-1-yl)pyrimidine is most logically achieved through the regioselective nucleophilic aromatic substitution (SₙAr) on a suitable polychlorinated pyrimidine precursor. The most viable starting material for this synthesis is 2,4,5-trichloropyrimidine.

The reactivity of chloro-substituents on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[6][7] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at the positions para (C4) or ortho (C2) to the ring nitrogens. The C5 position is significantly less activated. This predictable reactivity allows for the selective introduction of a nucleophile, such as piperidine, at the C4 position of 2,4,5-trichloropyrimidine.

Synthetic Workflow

The proposed synthetic pathway involves a two-step process starting from uracil, a readily available precursor.

Caption: Proposed synthetic workflow for 2,5-dichloro-4-(piperidin-1-yl)pyrimidine.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-(piperidin-1-yl)pyrimidine

This protocol is based on established methods for nucleophilic aromatic substitution on polychloropyrimidines.[8]

Materials:

-

2,4,5-Trichloropyrimidine (1.0 eq)

-

Piperidine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4,5-trichloropyrimidine (1.0 eq) and anhydrous THF (10 mL per mmol of starting material).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.1 eq) at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (e.g., 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2,5-dichloro-4-(piperidin-1-yl)pyrimidine.

Chemical Reactivity and Further Functionalization

The remaining chlorine atom at the C2 position of 2,5-dichloro-4-(piperidin-1-yl)pyrimidine is available for further functionalization, although it is less reactive than the C4 position.[6] This allows for the sequential introduction of a second, different nucleophile or for participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to generate a diverse library of 2,4,5-trisubstituted pyrimidines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine [academia.edu]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2,5-Dichloro-4-piperidin-1-ylpyrimidine: Comprehensive Molecular Weight Analysis, Synthesis, and Application Workflows

Executive Summary

As a highly versatile pyrimidine building block, 2,5-dichloro-4-piperidin-1-ylpyrimidine (CAS: 901303-35-3) plays a pivotal role in the discovery of novel kinase inhibitors and agrochemical agents. Understanding its exact molecular weight, isotopic distribution, and regioselective synthesis is essential for analytical validation and scale-up. This technical guide provides a deep dive into the physicochemical properties, structural elucidation, and field-proven synthetic protocols for this critical intermediate.

Molecular Identity and Physicochemical Properties

In drug development, precise characterization of intermediates prevents downstream failures. The core pyrimidine ring of 2,5-dichloro-4-piperidin-1-ylpyrimidine provides a highly electron-deficient scaffold, making it an excellent electrophile for cross-coupling. The quantitative properties summarized below are foundational for stoichiometric calculations and mass spectrometry validation .

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance in Workflow |

| Molecular Formula | C9H11Cl2N3 | Defines the elemental composition for exact mass calculation. |

| Average Molecular Weight | 232.11 g/mol | Used for stoichiometric calculations during bulk synthesis. |

| Monoisotopic Mass | 231.0330 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| [M+H]+ Exact Mass | 232.0408 Da | Target m/z in positive-ion Electrospray Ionization (ESI+). |

| Topological Polar Surface Area | 28.2 Ų | Indicates high lipophilicity and membrane permeability potential. |

| Rotatable Bonds | 1 | Confers structural rigidity, ideal for binding pocket specificity. |

Structural Elucidation and Mass Spectrometry Isotopic Logic

When validating the synthesis of 2,5-dichloro-4-piperidin-1-ylpyrimidine, relying solely on the nominal molecular weight of 232 g/mol is insufficient. The presence of two chlorine atoms dictates a highly specific isotopic signature due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).

In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the [M+H]+ ion will not appear as a single peak but as a triad. The statistical probability of the chlorine isotopes creates a classic 9:6:1 ratio . Observing this exact pattern is a self-validating analytical checkpoint : if the 9:6:1 ratio is absent, the molecule is either missing a chlorine atom (indicating incomplete chlorination or unwanted hydrolysis) or the peak belongs to an impurity.

Caption: ESI-MS isotopic distribution logic for the di-chlorinated pyrimidine scaffold.

Regioselective Synthesis Workflow

The synthesis of 2,5-dichloro-4-piperidin-1-ylpyrimidine relies on a regioselective Nucleophilic Aromatic Substitution (S_NAr). The starting material, 2,4,5-trichloropyrimidine, possesses two highly reactive sites (C-2 and C-4). The C-4 position is kinetically favored due to the combined inductive effects of the adjacent ring nitrogen and the C-5 chlorine atom .

Caption: Regioselective SNAr workflow favoring the C-4 position over C-2.

Step-by-Step Methodology: S_NAr Protocol

This protocol is designed as a self-validating system; each step includes a mechanistic rationale (causality) to ensure experimental integrity.

-

Reaction Setup: Dissolve 2,4,5-trichloropyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Cryogenic control is critical. At room temperature, piperidine can attack both the C-2 and C-4 positions, leading to a mixture of regioisomers and di-substituted byproducts. 0 °C kinetically locks the substitution to the more electrophilic C-4 position.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the protonation of piperidine (which would neutralize its nucleophilicity) without competing for the pyrimidine core.

-

-

Nucleophile Addition: Add piperidine (1.0 equivalent) dropwise over 15 minutes.

-

Causality: Dropwise addition maintains a low steady-state concentration of the nucleophile, further suppressing the formation of the 2,4-di-piperidinyl impurity.

-

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional hour. Monitor the reaction via LC-MS.

-

Self-Validating Checkpoint: The reaction is deemed complete when the starting material peak disappears and the product peak at m/z 232.04 (displaying the strict 9:6:1 isotopic pattern) dominates the chromatogram.

-

-

Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Downstream Applications in Drug Discovery

Once synthesized and validated, 2,5-dichloro-4-piperidin-1-ylpyrimidine serves as a rigid, lipophilic core for further functionalization. The remaining chlorine atom at the C-2 position is primed for Buchwald-Hartwig cross-coupling or a second S_NAr reaction, typically with substituted anilines. This pathway is a cornerstone in the synthesis of anilinopyrimidine-based kinase inhibitors (e.g., targeting EGFR, ALK, or JAK pathways) and agricultural fungicides .

Caption: Downstream functionalization via Buchwald-Hartwig amination at the C-2 position.

Conclusion

The molecular weight of 232.11 g/mol for 2,5-dichloro-4-piperidin-1-ylpyrimidine is more than just a stoichiometric data point; it is the foundation for its analytical validation via mass spectrometry. By leveraging the predictable isotopic distribution of its di-chlorinated scaffold and the inherent regioselectivity of the pyrimidine ring, researchers can execute highly efficient, self-validating synthetic workflows. This ensures high-fidelity intermediates for complex drug discovery pipelines.

References

- Google Patents. "KR20110049913A - Alkoxy-substituted and alkylthio-substituted anilinopyrimidines". Source: Google Patents.

Synthesis and Mechanistic Rationale of 2,5-Dichloro-4-(piperidin-1-yl)pyrimidine: A Core Building Block for Kinase Inhibitors

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors and central nervous system (CNS) agents[1][2]. Within the synthesis of these complex therapeutics—such as LRRK2, FAK, and EGFR inhibitors—2,5-dichloro-4-(piperidin-1-yl)pyrimidine emerges as a critical, versatile intermediate[3].

This technical guide provides an in-depth analysis of the synthesis of this intermediate via the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4,5-trichloropyrimidine with piperidine. By strictly controlling the reaction kinetics, steric environment, and thermodynamic parameters, chemists can achieve highly selective mono-substitution at the C4 position while preserving the C2 and C5 halogens for downstream orthogonal functionalization.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The successful synthesis of 2,5-dichloro-4-(piperidin-1-yl)pyrimidine relies entirely on exploiting the differential electrophilicity of the three chlorine-bearing carbons in 2,4,5-trichloropyrimidine.

Electronic and Steric Causality

-

C4-Position (Highest Reactivity): The C4 carbon is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the adjacent N3 atom and the para-like N1 atom. Furthermore, it is sterically highly accessible, making it the kinetically favored site for nucleophilic attack[4].

-

C2-Position (Moderate Reactivity): While the C2 position is situated between two electronegative nitrogen atoms, it exhibits lower SNAr reactivity compared to C4. This is primarily due to the "alpha-effect" (lone-pair repulsion from the adjacent nitrogens stabilizing the ground state) and increased steric hindrance[4][5].

-

C5-Position (Unreactive to SNAr): The C5 carbon behaves similarly to the meta-position of a nitrobenzene ring. It lacks direct resonance activation from the ring nitrogens, rendering it inert to nucleophilic attack under standard conditions[5].

Causality Behind Experimental Choices

To maximize C4 selectivity (often achieving >94:6 ratios) and prevent C2,C4-disubstitution, the reaction must be kinetically controlled.

-

Temperature Control: Operating at 0 °C ensures the activation energy threshold is only met for the highly reactive C4 position[6].

-

Base Selection: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is utilized to scavenge the HCl byproduct without competing with piperidine as a nucleophile[3].

-

Anhydrous Conditions: The presence of water leads to the rapid formation of 2,5-dichloro-4-hydroxypyrimidine (hydrolysis byproduct). Rigorously dried solvents (e.g., anhydrous DCM) are mandatory[6].

Fig 1. Regioselective SNAr pathway of 2,4,5-trichloropyrimidine with piperidine.

Quantitative Data: Optimization of SNAr Regioselectivity

The following table summarizes the empirical data driving the optimization of the C4-substitution over the C2-substitution and di-substitution byproducts.

| Solvent | Base (Equiv) | Temperature | Time | Yield (%) | C4 : C2 Ratio | Impurity Profile |

| DMF | K₂CO₃ (2.0) | 80 °C | 4 h | 45% | 60 : 40 | High di-substitution |

| EtOH | TEA (1.5) | 25 °C | 12 h | 72% | 85 : 15 | Trace hydrolysis |

| DCM (Anhydrous) | DIPEA (1.2) | 0 °C to RT | 3 h | 91% | 95 : 5 | Clean conversion |

| H₂O / HPMC | None | RT | 5 h | 88% | 94 : 6 | Mild hydrolysis |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. In-process controls (IPC) are embedded to ensure the reaction trajectory is accurate before proceeding to workup.

Reagents Required

-

2,4,5-Trichloropyrimidine (1.0 equiv, limiting reagent)

-

Piperidine (1.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Preparation: Purge a flame-dried round-bottom flask with N₂. Dissolve 2,4,5-trichloropyrimidine (10.0 mmol) in anhydrous DCM (0.2 M concentration) to prevent competitive hydrolysis[6].

-

Base Addition: Add DIPEA (12.0 mmol) to the stirring solution in one portion. Lower the reaction flask into an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Nucleophile Addition: Dilute piperidine (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump. Causality: Slow addition maintains a low localized concentration of the nucleophile, heavily suppressing di-substitution[6].

-

Reaction & IPC Validation: Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.

-

Self-Validation Step: Withdraw a 10 µL aliquot, quench in 1 mL Methanol, and analyze via UPLC-MS. The reaction is complete when the starting material is consumed. Look for the target mass [M+H]⁺ = 232.0 / 234.0 / 236.0 m/z (characteristic 100:65:10 isotopic pattern indicating exactly two retained chlorine atoms).

-

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to isolate the pure C4-isomer.

Fig 2. Self-validating experimental workflow for the synthesis of the target pyrimidine.

Downstream Orthogonal Functionalization

The power of 2,5-dichloro-4-(piperidin-1-yl)pyrimidine lies in the orthogonal reactivity of its remaining halogens, allowing for the modular assembly of complex drug candidates[7].

-

C2-Position Functionalization: The C2-chlorine remains susceptible to a second SNAr reaction, albeit requiring harsher conditions (e.g., 80–100 °C in isopropanol with anilines)[3]. Alternatively, it can undergo Buchwald-Hartwig amination utilizing Pd(OAc)₂, Xantphos, and Cs₂CO₃ to couple sterically hindered amines[3].

-

C5-Position Functionalization: Because the C5-chlorine is inert to nucleophiles, it acts as an ideal handle for Suzuki-Miyaura cross-coupling reactions. Using Pd(dppf)Cl₂ and aryl boronic acids, the C5 position can be arylated to generate trisubstituted pyrimidine kinase inhibitors[7].

References

-

Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

-

Title: Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines Source: The ICR Publications Repository / Tetrahedron URL: [Link](Standard DOI for ICR repository data)

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DSpace [repository.icr.ac.uk]

A Technical Guide to the Synthesis of 2,5-Dichloro-4-piperidin-1-ylpyrimidine from Core Starting Materials

Abstract

2,5-Dichloro-4-piperidin-1-ylpyrimidine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of molecules designed to interact with biological targets. This technical guide provides an in-depth examination of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind key chemical transformations. We will detail the synthesis of the crucial intermediate, 2,4,5-trichloropyrimidine, from readily available precursors and its subsequent reaction with piperidine. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis, optimization, and underlying chemical principles.

Core Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially viable approach to synthesizing 2,5-dichloro-4-piperidin-1-ylpyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction as the final step. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by multiple electron-withdrawing chloro-substituents.

A retrosynthetic analysis reveals that the target molecule can be disconnected at the C4-N bond, identifying piperidine and a highly functionalized pyrimidine, 2,4,5-trichloropyrimidine , as the immediate precursors. This trichlorinated pyrimidine is, therefore, the pivotal intermediate in the synthesis. Further deconstruction of this intermediate leads back to more fundamental and commercially available starting materials, namely uracil .

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 2,4,5-Trichloropyrimidine

The synthesis of 2,4,5-trichloropyrimidine is a multi-step process that begins with uracil. The overall transformation involves the chlorination of the C5 position and the conversion of the two keto groups (in the more stable pyrimidine-2,4-dione tautomer) into chloro groups.

Pathway from Uracil

This pathway is a robust and well-documented method for producing 2,4,5-trichloropyrimidine on a laboratory and industrial scale.[1]

Caption: Two-step synthesis of 2,4,5-trichloropyrimidine from uracil.

Step 1: Synthesis of 5-Chlorouracil from Uracil

The first step is an electrophilic substitution at the electron-rich C5 position of the uracil ring.

-

Mechanism & Rationale: Uracil reacts with an electrophilic chlorine source, such as that generated from sodium hypochlorite in an acidic medium, to yield 5-chlorouracil.[2] The acidic conditions are necessary to generate the active chlorinating species. The reaction is typically performed at a controlled, low temperature to prevent over-reaction or degradation.

Experimental Protocol: Synthesis of 5-Chlorouracil [1][2]

-

To a suitable reactor, add water and cool. While stirring, cautiously add 98% sulfuric acid to create an acidic solution, maintaining the temperature between 30-35°C.

-

Add uracil to the acidic solution.

-

Cool the resulting mixture and add an aqueous solution of sodium hypochlorite, ensuring the reaction temperature is maintained between 5-25°C.

-

Continue stirring until TLC or LC-MS analysis indicates the complete consumption of uracil.

-

Heat the mixture to 95-100°C, then cool back down to 5-25°C to facilitate precipitation.

-

Filter the resulting solid, wash with cold water, and dry to obtain 5-chlorouracil.

Step 2: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil

This is the critical transformation where the keto groups of the pyrimidine ring are converted to chlorides. Several chlorinating agents can be employed for this purpose, each with its own advantages and disadvantages.

-

Mechanism & Rationale: The tautomeric amide/lactam groups of 5-chlorouracil are converted into chloro-substituents using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this type of transformation on nitrogen-containing heterocycles.[3][4] It efficiently converts the C=O bonds to C-Cl bonds. The reaction often requires high temperatures (reflux) to proceed to completion.

Experimental Protocol: Synthesis of 2,4,5-Trichloropyrimidine (POCl₃ Method) [5]

-

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 5-chlorouracil (1 equivalent) in phosphorus oxychloride (POCl₃, used as both reagent and solvent, ~20-30 equivalents).

-

Add phosphorus pentachloride (PCl₅, ~3 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2,4,5-trichloropyrimidine.

-

The product can be further purified by distillation under reduced pressure.

Final Transformation: Synthesis of 2,5-Dichloro-4-piperidin-1-ylpyrimidine

The final step involves the regioselective substitution of one chlorine atom on the 2,4,5-trichloropyrimidine intermediate with piperidine.

-

Mechanism & Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The C4 and C6 positions of the pyrimidine ring are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In 2,4,5-trichloropyrimidine, the C4 position is highly activated and is preferentially attacked by the piperidine nucleophile over the C2 position.[6] The reaction is typically carried out in a suitable solvent and may require a non-nucleophilic base to scavenge the HCl generated during the reaction.

Caption: Final SNAr reaction to yield the target compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Dissolve 2,4,5-trichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

To this stirring solution, add piperidine (1.0-1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 2-6 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 2,5-dichloro-4-piperidin-1-ylpyrimidine.

Comparative Analysis of Chlorination Reagents

The choice of chlorinating agent for converting 5-chlorouracil to 2,4,5-trichloropyrimidine is a critical process decision. The table below compares common reagents.

| Reagent(s) | Typical Conditions | Yield | Advantages | Disadvantages | References |

| POCl₃ / PCl₅ | Reflux in neat POCl₃ | Good to High | Well-established, powerful reagent for heterocycles. | Highly corrosive, large excess often used, difficult workup (quenching is highly exothermic).[3][5] | [3][5] |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., dichloroethane) | >80% | Less corrosive than POCl₃, can be used in stoichiometric amounts, easier to remove excess reagent.[7] | Generates SO₂ gas, may require a catalyst for some substrates. | [7] |

| Bis(trichloromethyl) carbonate (Triphosgene) | Heat in a solvent (e.g., chloroform) with a catalyst (e.g., DMF) | High | Solid reagent (easier to handle), milder conditions, high yield.[2] | More expensive, generates phosgene in situ (high toxicity). | [1][2] |

Conclusion

The synthesis of 2,5-dichloro-4-piperidin-1-ylpyrimidine is most effectively achieved through a robust, two-stage process. The foundational starting material, uracil , is first converted to the key intermediate, 2,4,5-trichloropyrimidine , via a two-step chlorination sequence. This intermediate then undergoes a regioselective nucleophilic aromatic substitution with piperidine to yield the final product. Understanding the mechanisms of each step—electrophilic substitution, keto-to-chloro conversion, and SNAr—allows for rational process optimization. While traditional methods using phosphorus oxychloride are effective, modern alternatives like thionyl chloride or triphosgene offer potential advantages in terms of safety, yield, and environmental impact, which should be considered based on the scale and specific requirements of the synthesis.

References

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.

- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.

-

A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide . European Patent Office. [Link]

- CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

-

5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine . PubChem. [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- US20040054181A1 - Synthesis of chlorinated pyrimidines.

-

Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles . National Center for Biotechnology Information. [Link]

-

Pyrimidine synthesis . Organic Chemistry Portal. [Link]

-

Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives . SCIENCE.ASU.EDU.RU. [Link]

-

Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies . Oriental Journal of Chemistry. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . National Center for Biotechnology Information. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives . Growing Science. [Link]

-

2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF . ResearchGate. [Link]

-

Minoxidil . Wikipedia. [Link]

- US5712394A - Process for preparing 2,4,6-trichloropyrimidine.

-

2,4,6-Trihydroxypyrimidine . ChemBK. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]

In-Depth Technical Guide: Structural Elucidation and Synthesis of 2,5-Dichloro-4-(piperidin-1-yl)pyrimidine

Executive Summary

2,5-Dichloro-4-(piperidin-1-yl)pyrimidine is a highly versatile heterocyclic building block widely utilized in modern drug discovery, particularly in the development of kinase inhibitors and LRRK2 modulators for neurodegenerative diseases . The dense functionalization of the pyrimidine core—featuring two orthogonal chlorine atoms and an electron-donating cyclic amine—creates a unique electronic microenvironment.

This guide provides an authoritative breakdown of the molecule's 1 H NMR spectral characteristics, linking the fundamental quantum mechanical environments of its protons to their observed chemical shifts. Furthermore, it details a field-proven, regioselective synthetic protocol, emphasizing the mechanistic causality behind each experimental parameter.

Regioselective Synthesis: The Nucleophilic Aromatic Substitution (S N Ar)

The synthesis of 2,5-dichloro-4-(piperidin-1-yl)pyrimidine relies on the regioselective nucleophilic aromatic substitution (S N Ar) of 2,4,5-trichloropyrimidine with piperidine .

Mechanistic Causality of Regioselectivity

A common challenge in pyrimidine chemistry is differentiating the C2 and C4 positions. In 2,4,5-trichloropyrimidine, the C4 position is significantly more electrophilic.

-

Electronic Factors: The C4 carbon is activated by the adjacent N3 nitrogen and the strong inductive (-I) effect of the C5 chlorine.

-

Thermodynamic Stability: The Meisenheimer complex formed during attack at C4 is thermodynamically more stable than the C2 equivalent, leading to highly selective chloride displacement at C4 when stoichiometric control is maintained.

Regioselective SNAr workflow for the synthesis of 2,5-dichloro-4-(piperidin-1-yl)pyrimidine.

1 H NMR Spectral Analysis: Electronic Environments and Chemical Shifts

The 1 H NMR spectrum of this molecule (acquired in CDCl 3 ) is a textbook example of how competing electronic effects—heteroaromatic deshielding and lone-pair delocalization—manifest in nuclear magnetic resonance.

Quantitative Data Summary

Table 1: Expected 1 H NMR Data for 2,5-Dichloro-4-(piperidin-1-yl)pyrimidine (400 MHz, CDCl 3 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |

| C6-H | 8.10 | Singlet (s) | 1H | Pyrimidine ring proton |

| C2'-H, C6'-H | 3.65 - 3.75 | Broad Multiplet (br m) | 4H | Piperidine N-CH 2 |

| C3'-H, C5'-H | 1.65 - 1.75 | Multiplet (m) | 4H | Piperidine C-CH 2 |

| C4'-H | 1.55 - 1.65 | Multiplet (m) | 2H | Piperidine C-CH 2 (para to N) |

Mechanistic Insights into Chemical Shifts

-

The Highly Deshielded C6 Proton ( δ 8.10): The pyrimidine ring is inherently electron-deficient ( π -depleted). The presence of two electronegative chlorine atoms at C2 and C5 further strips electron density away from the ring via inductive effects. The C6 proton, situated between the N1 nitrogen and the C5-Cl, resides in a severely deshielded magnetic environment, pushing its resonance deep into the downfield heteroaromatic region. It appears as a sharp singlet due to the absence of vicinal coupling partners.

-

Restricted Rotation of the C4-N Bond ( δ 3.65 - 3.75): The lone pair on the piperidine nitrogen participates in resonance delocalization into the electron-deficient pyrimidine core. This imparts significant partial double-bond character to the exocyclic C4-N bond. At 298 K, rotation around this bond is restricted on the NMR timescale. Consequently, the protons on the piperidine ring syn and anti to the C5 chlorine experience different magnetic microenvironments, causing the N-CH 2 signal to broaden significantly, often appearing as a broad multiplet rather than a defined triplet.

-

Distal Aliphatic Shielding ( δ 1.55 - 1.75): The inductive electron-withdrawing effect of the pyrimidine ring decays rapidly across the aliphatic sigma bonds of the piperidine ring. The distal protons (C3', C4', C5') resonate in the standard shielded aliphatic region.

Logical deduction of 1H NMR chemical shifts based on molecular electronic environments.

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data, the following protocols are engineered with built-in validation steps.

Protocol A: Regioselective Synthesis Workflow

-

Preparation: In an oven-dried round-bottom flask under an inert N 2 atmosphere, dissolve 2,4,5-trichloropyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger (neutralizing the HCl byproduct) without competing with piperidine for the electrophilic C4 center.

-

-

Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add piperidine (1.05 equiv) dropwise over 10 minutes.

-

Causality: 2,4,5-Trichloropyrimidine is highly reactive. Initiating the reaction at 0 °C kinetically suppresses competitive nucleophilic attack at the C2 position, ensuring maximum regioselectivity for C4.

-

-

Reaction & Validation: Remove the ice bath and stir at room temperature for 2-4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the high-R f starting material is entirely consumed, replaced by a single, UV-active product spot at a lower R f .

-

Workup & Purification: Quench with saturated aqueous NaHCO 3 . Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash column chromatography (0-10% EtOAc in Hexanes).

Protocol B: High-Resolution 1 H NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

-

Parameter Optimization:

-

Spectrometer: 400 MHz or higher.

-

Relaxation Delay (D1): Set to 2.0 seconds.

-

Causality: The highly isolated C6 proton on the pyrimidine ring lacks adjacent protons to facilitate rapid dipole-dipole spin-lattice relaxation (T 1 ). A lengthened D1 ensures complete relaxation of the C6 proton between pulses, preventing signal saturation and guaranteeing an accurate 1:4:4:2 integration ratio relative to the rapidly relaxing aliphatic protons.

-

-

Number of Scans (NS): 16.

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier transformation to optimize the signal-to-noise ratio without compromising the resolution of the aliphatic multiplets. Calibrate the TMS peak to exactly 0.00 ppm.

References

-

Title: Aminopyrimidine derivatives as LRRK2 modulators Source: Google Patents (US8802674B2) URL: [1]

-

Title: Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

Sources

13C NMR Analysis of 2,5-Dichloro-4-piperidin-1-ylpyrimidine: A Technical Guide

Executive Summary

The structural elucidation of highly substituted heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. 2,5-Dichloro-4-piperidin-1-ylpyrimidine represents a complex "push-pull" electronic system frequently utilized as an intermediate in the synthesis of kinase and histone deacetylase (HDAC) inhibitors [4]. This whitepaper provides an in-depth, authoritative guide to the 13 C Nuclear Magnetic Resonance (NMR) analysis of this molecule. By deconstructing the electronic causality behind its chemical shifts and detailing a self-validating acquisition protocol, this guide equips researchers with the mechanistic insights necessary to unambiguously assign and verify halogenated aminopyrimidine spectra.

Molecular Architecture & Electronic Causality

The 13 C NMR spectrum of 2,5-dichloro-4-piperidin-1-ylpyrimidine is dictated by a delicate balance of inductive ( −I ) and mesomeric ( +M ) effects. The pyrimidine core is inherently electron-deficient, typically resulting in highly deshielded carbon resonances [3]. However, the specific substitution pattern of this molecule creates a highly polarized π -system:

-

C4-Piperidine (+M Effect): The lone pair on the piperidine nitrogen strongly delocalizes into the pyrimidine π -system. This electron donation significantly shields the ortho-like position (C5), pushing its chemical shift upfield, while the ipso position (C4) remains heavily deshielded due to the direct electronegativity of the nitrogen [2].

-

C2 and C5 Chlorination (-I Effect): The introduction of chlorine at C2 exerts a strong inductive pull, further deshielding the C2 carbon. At C5, the chlorine atom exerts a −I effect that slightly counteracts the massive +M shielding from the adjacent C4-amine [4].

-

Aliphatic Ring Constraints: The piperidine ring carbons are insulated from the aromatic π -system but experience localized inductive deshielding at the α -carbons (C2', C6') due to the electron-withdrawing nature of the attached pyrimidine [1].

Diagram 1: Logical causality of substituent electronic effects on pyrimidine 13C chemical shifts.

Quantitative 13 C NMR Acquisition Protocol

Standard 13 C NMR acquisition often fails to provide quantitative data for quaternary carbons (C2, C4, C5) due to the Nuclear Overhauser Effect (NOE) and long longitudinal relaxation times ( T1 ). To establish a self-validating system , the following protocol employs inverse-gated decoupling. This ensures that the integration of the carbon signals directly correlates to the theoretical carbon count, thereby internally validating the structural assignment without relying solely on chemical shift predictions.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Dissolve 30 mg of 2,5-dichloro-4-piperidin-1-ylpyrimidine in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.05% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is selected due to the high lipophilicity of the halogenated pyrimidine. TMS provides an absolute 0.0 ppm baseline, anchoring the self-validating calibration.

-

-

Instrument Tuning & Locking:

-

Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 (77.16 ppm).

-

Causality: Precise locking prevents field drift during the long acquisition times required for 13 C NMR, ensuring sharp, well-defined singlets.

-

-

Pulse Sequence Selection:

-

Action: Apply an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

-

Causality: Turning off the proton decoupler during the relaxation delay suppresses NOE enhancement. This guarantees that the signal intensity of quaternary carbons (which lack attached protons) is directly proportional to their concentration, allowing for quantitative cross-validation.

-

-

Acquisition Parameters:

-

Action: Set the Relaxation Delay ( D1 ) to 10 seconds. Acquire 1024 to 2048 scans.

-

Causality: Halogenated quaternary carbons (C2, C5) exhibit exceptionally long T1 relaxation times. A 10-second D1 ensures complete magnetization recovery between pulses, preventing signal saturation and integration errors.

-

-

Signal Processing:

-

Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT). Perform rigorous manual phase and baseline correction.

-

Causality: A 1.0 Hz LB optimizes the Signal-to-Noise Ratio (SNR) for the weak quaternary signals without merging the closely spaced aliphatic signals of the piperidine ring.

-

Diagram 2: Self-validating experimental workflow for quantitative 13C NMR acquisition.

Spectral Assignment and Data Validation

The resulting 13 C NMR spectrum yields seven distinct carbon environments (four aromatic, three aliphatic), validating the Cs symmetry of the piperidine ring rotating freely on the NMR timescale.

Quantitative Data Summary

| Carbon Position | Chemical Shift ( δ , ppm) | Multiplicity ( 1 H-Decoupled) | Mechanistic Assignment Rationale |

| C4 (Pyrimidine) | 160.5 | Singlet (C q ) | Heavily deshielded by two adjacent ring nitrogens and the direct electronegativity of the piperidine nitrogen [2]. |

| C2 (Pyrimidine) | 158.0 | Singlet (C q ) | Deshielded by the −I effect of the C2-chlorine and the dual adjacent nitrogens [3]. |

| C6 (Pyrimidine) | 156.0 | Singlet (CH) | Typical pyrimidine CH shift; slightly deshielded by the ortho C5-chlorine. |

| C5 (Pyrimidine) | 113.0 | Singlet (Cq) | Strongly shielded by the +M π -donation from the C4-piperidine nitrogen, which overrides the −I effect of the C5-chlorine [4]. |

| C2', C6' (Piperidine) | 48.2 | Singlet (CH 2 ) | α -carbons to the nitrogen; deshielded by the electron-withdrawing pyrimidine core [1]. |

| C3', C5' (Piperidine) | 25.8 | Singlet (CH 2 ) | β -carbons; typical aliphatic CH 2 resonance, insulated from the aromatic ring [1]. |

| C4' (Piperidine) | 24.5 | Singlet (CH 2 ) | γ -carbon; the most shielded aliphatic environment in the molecule [1]. |

Validation Logic

By applying the inverse-gated decoupling protocol, the integration values of the peaks at 160.5, 158.0, 156.0, and 113.0 ppm will yield a 1:1:1:1 ratio, confirming the integrity of the pyrimidine core. The aliphatic peaks at 48.2 and 25.8 ppm will integrate to 2 relative to the C4' peak at 24.5 ppm (integrating to 1), perfectly matching the symmetrical C9H11Cl2N3 molecular formula.

References

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1997). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2025). 4-Aminopyrimidine | C4H5N3 | CID 68958. PubChem. [Link]

-

National Center for Biotechnology Information. (2025). 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem. [Link]

-

Wang, Y., Chen, X., Yan, Y., Zhu, X., Liu, M., & Liu, X. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Mass Spectrometry of 2,5-Dichloro-4-piperidin-1-ylpyrimidine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,5-Dichloro-4-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the absence of extensive public data on this specific molecule, this document synthesizes foundational principles of mass spectrometry with data from structurally analogous compounds to offer a robust predictive framework for its analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation characteristics of this and similar chemical entities.

Introduction: The Analytical Imperative

2,5-Dichloro-4-piperidin-1-ylpyrimidine belongs to a class of substituted pyrimidines, which are pivotal scaffolds in medicinal chemistry due to their diverse biological activities, including their roles in developing kinase inhibitors.[1] The piperidine moiety is also a common feature in many pharmaceuticals, contributing to their pharmacological profiles.[2][3] Accurate and sensitive analytical methods are paramount for the structural elucidation, purity assessment, and pharmacokinetic analysis of such compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a primary tool for these purposes, offering high sensitivity and structural information.[4] This guide will detail the expected mass spectrometric characteristics of 2,5-Dichloro-4-piperidin-1-ylpyrimidine, providing a predictive basis for its identification and characterization.

Predicted Mass Spectrometry Data

The following sections and tables outline the predicted mass-to-charge ratios (m/z) for the molecular ion and its key fragments. These predictions are derived from the elemental composition and established fragmentation patterns of halogenated pyrimidines and piperidine-containing molecules.[3][5]

Molecular Ion and Isotopic Pattern

The molecular formula for 2,5-Dichloro-4-piperidin-1-ylpyrimidine is C₉H₁₁Cl₂N₃. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with the M, M+2, and M+4 peaks appearing in a predictable ratio.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃ | N/A |

| Monoisotopic Mass | 231.0330 Da | N/A |

| Average Mass | 232.11 g/mol | N/A |

| Ion Species | Predicted m/z | Relative Abundance | Notes |

| [M] | 231.0330 | 100% | The monoisotopic molecular ion. |

| [M+1] | 232.0360 | 10.8% | Contribution from ¹³C. |

| [M+2] | 233.0300 | 65.3% | Contribution from ³⁷Cl. |

| [M+3] | 234.0330 | 7.1% | Contribution from ¹³C and ³⁷Cl. |

| [M+4] | 235.0271 | 10.6% | Contribution from two ³⁷Cl atoms. |

Ionization and Fragmentation Behavior

The choice of ionization technique significantly influences the observed mass spectrum. Both hard ionization techniques like Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) provide complementary structural information.[4]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[6][7] For 2,5-Dichloro-4-piperidin-1-ylpyrimidine, the basic nitrogen atoms in both the pyrimidine and piperidine rings are readily protonated.

Predicted ESI-MS Data

| Ion Species | Predicted m/z | Notes |

| [M+H]⁺ | 232.0408 | Protonated molecule. Will exhibit the characteristic isotopic pattern for two chlorine atoms. |

| [M+Na]⁺ | 254.0227 | Sodium adduct. |

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometer (MS/MS) will induce fragmentation. The most likely fragmentation pathways are discussed below.

Proposed Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated 2,5-Dichloro-4-piperidin-1-ylpyrimidine is expected to proceed through several key pathways involving the piperidine and pyrimidine rings.

Caption: A typical workflow for the analysis of small molecules by LC-MS/MS.

Data Interpretation and Structural Elucidation

The interpretation of the acquired mass spectra will rely on matching the observed m/z values with the predicted fragmentation patterns.

-

Molecular Ion Confirmation: The presence of the isotopic cluster around m/z 232 in the full scan spectrum will confirm the elemental composition of the molecule.

-

Fragmentation Analysis: The product ion spectrum will provide structural information. For instance, the loss of a neutral fragment with a mass of 56 Da would suggest the opening of the piperidine ring. The presence of a fragment at m/z 148 would indicate the cleavage of the piperidine ring from the pyrimidine core.

-

High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will allow for the determination of the exact mass of the precursor and fragment ions, enabling the confident assignment of elemental compositions to each peak.

Conclusion